molecular formula C10H9LiN2O2 B2434514 lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate CAS No. 1909312-06-6

lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate

Cat. No.: B2434514
CAS No.: 1909312-06-6
M. Wt: 196.13
InChI Key: OCIXIJXOTFMKAR-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate is a chemical compound with the molecular formula C10H11LiN2O2 It is a lithium salt of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid

Scientific Research Applications

Lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other benzodiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials and as a component in certain industrial processes.

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate typically involves the reaction of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the lithium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Substitution reactions often involve the use of other metal salts or complexing agents in solvents like water or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzodiazole ring, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 2-(1H-benzimidazol-2-yl)acetate
  • Lithium(1+) ion 2-(1-methyl-1H-indazol-2-yl)acetate
  • Lithium(1+) ion 2-(1-methyl-1H-1,2,3-triazol-2-yl)acetate

Uniqueness

Lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate is unique due to the presence of the 1-methyl-1H-1,3-benzodiazole moiety, which imparts specific chemical and biological properties

Properties

IUPAC Name

lithium;2-(1-methylbenzimidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.Li/c1-12-8-5-3-2-4-7(8)11-9(12)6-10(13)14;/h2-5H,6H2,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIXIJXOTFMKAR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C2=CC=CC=C2N=C1CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909312-06-6
Record name lithium 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate
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